Superior D1 vs. D2 Functional Selectivity Compared to Dihydrexidine (DHX)
In functional in vitro assays, A-86929, the active metabolite of adrogolide, demonstrates over 400-fold selectivity for the dopamine D1 receptor compared to the D2 receptor [1]. In contrast, dihydrexidine (DHX), a structurally distinct and commonly used D1 full agonist, exhibits only 10-fold selectivity for D1 over D2 receptors [2]. This represents a quantifiable >40x difference in functional selectivity, indicating a significantly lower potential for D2-mediated off-target activity for the adrogolide/A-86929 pharmacophore.
| Evidence Dimension | D1/D2 Functional Selectivity Ratio |
|---|---|
| Target Compound Data | >400-fold (functional assay) |
| Comparator Or Baseline | Dihydrexidine (DHX): 10-fold |
| Quantified Difference | >40-fold greater selectivity |
| Conditions | In vitro functional assays assessing receptor activation, as reported in primary literature for A-86929 and dihydrexidine [1][2]. |
Why This Matters
For researchers modeling D1-specific pathways, the >400-fold selectivity of the adrogolide/A-86929 pharmacophore minimizes confounding D2 receptor activation, which is a significant limitation of dihydrexidine and a major source of off-target effects in dopaminergic research.
- [1] Giardina, W. J., & Williams, M. (2001). Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, A-86929: Preclinical pharmacology and clinical data. CNS Drug Reviews, 7(3), 305–316. View Source
- [2] Mottola, D. M., et al. (2002). Functional selectivity of dopamine receptor agonists. I. Selective activation of postsynaptic dopamine D2 receptors linked to adenylate cyclase. Journal of Pharmacology and Experimental Therapeutics, 301(3), 1166–1178. View Source
